molecular formula C21H39N5O6 B14467619 N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide CAS No. 73674-48-3

N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide

Katalognummer: B14467619
CAS-Nummer: 73674-48-3
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: RONONPQHJHRMAH-DZKIICNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide is a compound that belongs to the class of peptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of research due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide typically involves the stepwise coupling of amino acids. The tert-butoxycarbonyl group is introduced to protect the amine group of the amino acids during the synthesis. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often used to streamline the production process .

Wirkmechanismus

The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further biochemical interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for selective modifications and applications in various fields of research .

Eigenschaften

CAS-Nummer

73674-48-3

Molekularformel

C21H39N5O6

Molekulargewicht

457.6 g/mol

IUPAC-Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C21H39N5O6/c1-11(2)9-14(25-20(31)32-21(6,7)8)19(30)24-13(5)18(29)23-10-15(27)26-16(12(3)4)17(22)28/h11-14,16H,9-10H2,1-8H3,(H2,22,28)(H,23,29)(H,24,30)(H,25,31)(H,26,27)/t13-,14-,16-/m0/s1

InChI-Schlüssel

RONONPQHJHRMAH-DZKIICNBSA-N

Isomerische SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.